Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate
Overview
Description
“Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole compounds can be synthesized through various methods. One common method involves the condensation of o-phenylenediamine with formic acid . Recent advances in the synthesis of substituted imidazoles have focused on the bonds constructed during the formation of the imidazole . For instance, 1,2-Dimethylimidazole reacts with copper (II) tetraacetate to yield a copper (II) complex .Molecular Structure Analysis
The molecular structure of imidazole compounds is characterized by a five-membered ring containing three carbon atoms and two nitrogen atoms . The presence of a positive charge on either of the two nitrogen atoms allows it to show two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole compounds are known to undergo various chemical reactions. For example, 1,2-Dimethylimidazole undergoes a Menschutkin reaction with benzyl bromide to yield 3-benzyl-1,2-dimethylimidazolium bromide .Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole compounds can vary. For instance, 1,2-Dimethylimidazole is a solid with a melting point of 37-39 °C (lit.) and a density of 1.084 g/mL at 25 °C (lit.) .Scientific Research Applications
Fluorescence Sensing
Research on dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks highlights their potential as fluorescence sensors for detecting benzaldehyde derivatives, owing to their characteristic sharp emission bands of Eu(3+) or Tb(3+) ions. These properties suggest applications in the development of sensitive and selective sensors for chemical detection (Shi et al., 2015).
Ionic Liquid Precursors and Carbene-CO2 Adducts
The formation of 1,3-dimethylimidazolium-2-carboxylate highlights its role as an unexpected product from reactions intended to produce organic salts, showing potential applications in the synthesis of ionic liquid precursors and carbene-CO2 adducts. This finding opens pathways for innovative chemical synthesis techniques and the development of new materials (Holbrey et al., 2003).
CO2-Carrier and Organic Synthesis
1,3-Dialkylimidazolium-2-carboxylates have been characterized and used in carboxylation reactions, demonstrating their utility as CO2-carriers. This application is particularly relevant in the synthesis of carboxylates and monomethylcarbonate anions, showcasing the role of these compounds in facilitating environmentally friendly organic synthesis processes (Tommasi & Sorrentino, 2005).
Antimicrobial Activity
A study on methyl-5(or 4)-(3,3-dimethyl-1-triazeno)-imidazole-4(or 5)-carboxylate reveals its broad-spectrum antimicrobial activity against a variety of pathogens. This research suggests potential applications in developing new antimicrobial agents to combat resistant bacterial strains (Pittillo & Hunt, 1967).
Anticancer Activity and Drug Development
The synthesis and evaluation of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives bearing the benzimidazole moiety for anticancer activity reveal certain derivatives' significant antiproliferative activity. This discovery has implications for anticancer drug development, highlighting the potential of methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate derivatives in therapeutic applications (Rasal, Sonawane, & Jagtap, 2020).
Mechanism of Action
The mechanism of action of imidazole compounds can vary widely depending on their specific structure and functional groups. Many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Safety and Hazards
Future Directions
Imidazole compounds have a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . Future research will likely continue to explore the synthesis and applications of imidazole compounds, particularly in the development of novel drugs to overcome increasing public health problems due to antimicrobial resistance .
Properties
IUPAC Name |
methyl 1,2-dimethylbenzimidazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7-12-9-6-8(11(14)15-3)4-5-10(9)13(7)2/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEIIGFUWKREDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621360 | |
Record name | Methyl 1,2-dimethyl-1H-benzimidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50621360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
256936-11-5 | |
Record name | Methyl 1,2-dimethyl-1H-benzimidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50621360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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